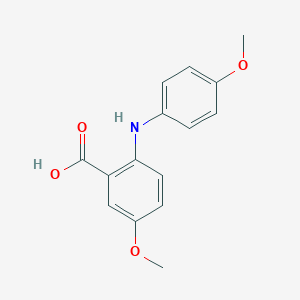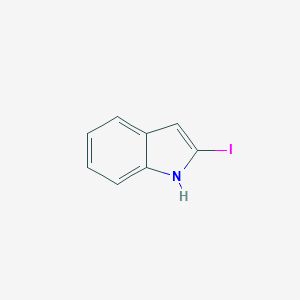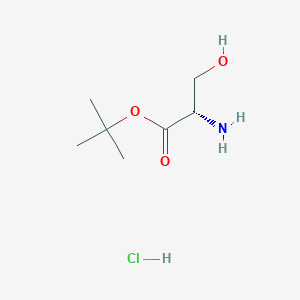
H-Ser-OtBu.HCl
説明
(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, also known as (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, is a useful research compound. Its molecular formula is C7H16ClNO3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ペプチド合成
L-セリン tert-ブチルエステル塩酸塩: は、ペプチド合成で広く使用されています。これは、ペプチドを合成する際に不要な副反応を防ぐために不可欠な L-セリンの保護された形態として機能します。 この化合物は、特にグリコペプチドやリポペプチドの合成において有用であり、セリンのヒドロキシル基を保護することで、早期の反応や分解を防ぐ必要があるためです。 .
アミノリン脂質の調製
この化合物は、アミノリン脂質の調製において重要な役割を果たします。 これらの特殊な脂質は、生体模倣膜の作製に役立ち、細胞膜の動態や構造の研究に使用できます。 .
テイルド環状 RGD ペプチドの合成
セリンのヒドロキシル基の tert-ブチル保護により、テイルド環状 RGD (Arg-Gly-Asp) ペプチドの合成が可能になります。 これらのペプチドは、インテグリン受容体との相互作用により、細胞接着、遊走、血管新生に関する研究において重要な意味を持っています。 .
血液凝固試験
新しい用途として、L-セリン tert-ブチルエステル塩酸塩は、血液凝固試験のためのアポトーシス細胞模倣粒子を作成するために使用されてきました。 これらの試験は、血液凝固と線溶機能を監視するために不可欠であり、この化合物は、これらの粒子のプロ凝固活性の安定性と制御に貢献しています。 .
生体模倣材料の設計
この化合物は、メタクリロイルオキシエチルホスホリルセリン (MPS) 粒子などの生体模倣材料の設計に役割を果たします。 これらの材料は、生物学的プロセスを模倣し、さまざまな生体医用デバイスや試験のパフォーマンスを向上させるために使用できます。 .
生理的止血に関する研究
L-セリン tert-ブチルエステル塩酸塩: は、生理的止血に関する研究に使用されています。 これは、トロンビン形成と血液凝固につながる一連の生理的反応である血液凝固カスケードの研究に関与しています。 .
作用機序
Target of Action
H-Ser-OtBu.HCl, also known as L-Serine tert-butyl ester hydrochloride or (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, is a derivative of the amino acid serine . It is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein.
Mode of Action
The compound acts as a building block in the synthesis of peptides. It interacts with other amino acids or peptide fragments to form peptide bonds, thereby extending the peptide chain . The tert-butyl ester group in the compound serves as a protecting group, preventing unwanted side reactions during synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound contributes to the formation of peptide bonds, which are essential for the creation of proteins. These proteins can then participate in a variety of biological processes, depending on their specific structure and function .
Pharmacokinetics
The pharmacokinetics of H-Ser-OtBuIts properties relevant to bioavailability in these settings include its solubility and stability, which can affect its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides. By acting as a building block in peptide chains and protecting against side reactions, it aids in the creation of peptides with the desired sequence and structure .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation and the overall yield of the synthesis . The compound is typically stored at room temperature and is stable under standard laboratory conditions .
生化学分析
Biochemical Properties
The role of L-Serine tert-butyl ester hydrochloride in biochemical reactions is primarily as a building block in the synthesis of peptides . It interacts with other amino acids in the formation of peptide bonds, a process catalyzed by enzymes such as peptidyl transferase . The nature of these interactions involves the formation and breaking of covalent bonds during the peptide synthesis process .
Cellular Effects
The effects of L-Serine tert-butyl ester hydrochloride on cells are largely indirect, as it is used in the synthesis of peptides that can influence cell function . The peptides synthesized using this compound can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, L-Serine tert-butyl ester hydrochloride acts as a substrate in peptide synthesis . It participates in the formation of peptide bonds, a process that involves binding interactions with other amino acids and the enzyme peptidyl transferase . This can lead to changes in gene expression if the synthesized peptide is a transcription factor or involved in a signaling pathway that regulates gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Serine tert-butyl ester hydrochloride are primarily observed during the peptide synthesis process .
Dosage Effects in Animal Models
As L-Serine tert-butyl ester hydrochloride is primarily used in peptide synthesis, its dosage effects in animal models are not directly studied . The peptides synthesized using this compound can have varying effects at different dosages .
Metabolic Pathways
L-Serine tert-butyl ester hydrochloride is involved in the metabolic pathway of peptide synthesis . It interacts with other amino acids and enzymes such as peptidyl transferase in this process .
Transport and Distribution
As a small molecule, it is likely to diffuse freely across cell membranes .
Subcellular Localization
The subcellular localization of L-Serine tert-butyl ester hydrochloride is not well-defined . As a small molecule used in peptide synthesis, it is likely to be found wherever these processes occur, such as in the cytoplasm or on the rough endoplasmic reticulum .
特性
IUPAC Name |
tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDHOGYHZNNYHW-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551828 | |
| Record name | tert-Butyl L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106402-41-9 | |
| Record name | tert-Butyl L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


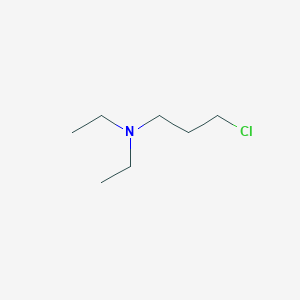
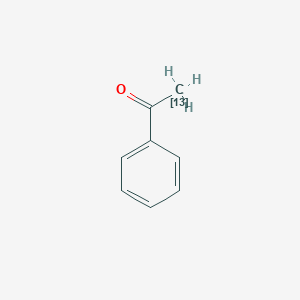


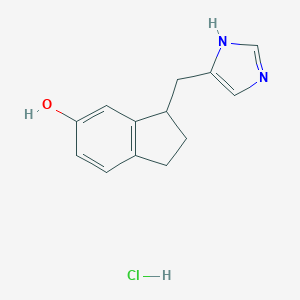
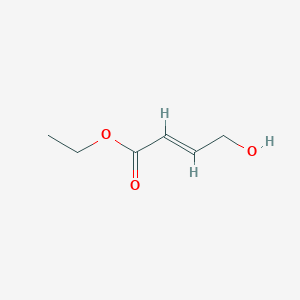
![2-[4-(2-Methylpropyl)phenyl]ethanol](/img/structure/B42467.png)

![[4-(2-Methylpropyl)phenyl]methanol](/img/structure/B42470.png)
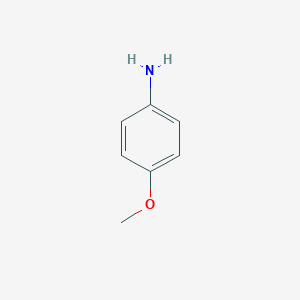
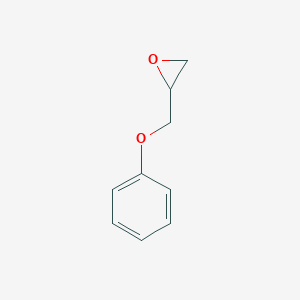
![1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole](/img/structure/B42477.png)
